Ganglioside gm1,ammonium salt,bovine
Description
Abundance and Distribution of Ganglioside GM1
Central Nervous System Distribution and Enrichment
Ganglioside GM1 is one of the most abundant glycosphingolipids in the central nervous system (CNS) of vertebrates. nih.gov Gangliosides are exceptionally concentrated in the brain, where they account for over 75% of the total sialic acids, a concentration that is 10 to 30 times higher than in most other tissues. nih.gov Within the adult human brain, four major gangliosides—GM1, GD1a, GD1b, and GT1b—are profoundly enriched, constituting more than 97% of all brain gangliosides. nih.gov
GM1 is broadly distributed throughout the CNS, with a notable presence in both gray and white matter. plos.org Its expression is particularly prominent throughout white matter tracts, where its distribution pattern closely resembles that of myelin-associated glycoprotein (B1211001) (MAG), an established marker for myelin. plos.org While abundant in myelin, GM1 is also found on the cell surface of neurons and in some specific brain nuclei. nih.govplos.org This widespread distribution underscores its fundamental role in various neurological processes. nih.gov
| Ganglioside | Primary Distribution | Notes |
|---|---|---|
| GM1 | Predominately in white matter | Also found in some gray matter nuclei. plos.org |
| GD1a | Predominately in gray matter | Expression decreases significantly in the brainstem. plos.org |
| GD1b | Abundant in both gray and white matter | Widely expressed throughout the brain. plos.org |
| GT1b | Predominately in gray matter | Also found in some white matter tracts. plos.org |
Tissue-Specific and Cell-Type-Specific Expression Patterns
The expression of Ganglioside GM1 is not uniform and demonstrates significant specificity based on tissue and cell type. nih.gov In the CNS, GM1 is considered a differential marker for neurons, where it is detected on the cell body (soma). nih.gov It is also found in high amounts in myelin, the lipid-rich sheath that insulates axons, which is produced by oligodendrocytes. nih.gov In contrast, other glial cells like astrocytes tend to produce simpler gangliosides such as GM3 and GD3. nih.govnih.gov
Beyond the CNS, GM1 is expressed in the peripheral nervous system (PNS), where it is present in both motor and sensory nerves. oup.com Its presence is crucial for the function of peripheral nerve fibers. GM1 is also found in a variety of non-neural cells, including immune cells like T-lymphocytes. cvmh.frcaymanchem.com Furthermore, altered expression of GM1 has been noted in certain pathological conditions; for instance, it is highly expressed in some small cell lung carcinoma (SCLC) cell lines and tumor tissues. nih.gov
Developmental Dynamics of Ganglioside GM1 Expression
The composition of gangliosides in the brain undergoes dramatic changes during development. nih.govnih.gov In the early embryonic stages, the brain is rich in structurally simpler gangliosides, primarily GM3 and GD3. nih.govnih.gov As brain development progresses, there is a significant shift towards the synthesis of more complex gangliosides. nih.gov
The levels of GM1 and GD1a show their most rapid increases around the time of birth. nih.gov This increase is correlated with the activity of specific enzymes that convert the precursor simple gangliosides into more complex forms like GM1. nih.gov By the time of birth in rats, for example, GM3 and GD3 have already become minor components, while GM1 is a major species. nih.gov This developmental shift highlights the critical role of complex gangliosides like GM1 in processes of neuronal differentiation, migration, axon growth, and the formation of synaptic connections during neonatal brain development. nih.govnih.gov
| Developmental Stage | Predominant Gangliosides | Key Processes |
|---|---|---|
| Early Embryonic | GM3, GD3 (simple) | Early neural cell proliferation. nih.govnih.gov |
| Late Embryonic / Neonatal | GM1, GD1a, GD1b, GT1b (complex) | Neuronal differentiation, migration, axon growth, synaptogenesis. nih.gov |
| Adult | GM1, GD1a, GD1b, GT1b (complex) | Maintenance of neuronal function, synaptic plasticity. nih.govnih.gov |
In the mature adult brain, Ganglioside GM1 is one of the four dominant gangliosides that together comprise over 97% of the total ganglioside content. nih.gov Its sustained high expression is essential for maintaining normal brain function and homeostasis. nih.govnih.gov GM1 plays a crucial role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time and is the cellular basis for learning and memory. nih.govresearchgate.net It contributes to neuronal viability and regulates the function of ion channels, which are critical for neuronal excitability and signal transmission. nih.gov By interacting with key receptors and modulating signaling pathways, GM1 supports the structural and functional integrity of neurons throughout adult life. nih.govnih.gov
The aging process is associated with a notable and continuous decline in the levels of specific gangliosides in the brain. nih.gov Studies of human brains have demonstrated a decrease in GM1 and its metabolic precursor, GD1a, between the ages of 20 and 70. nih.gov This reduction is not uniform across all brain regions; for instance, the frontal cortex shows a distinct decline in GM1 with age, while the visual cortex does not show a significant change. nih.gov
| Ganglioside | Change with Age (Human Brain, 20-70 years) | Reference |
|---|---|---|
| GM1 | Decrease | nih.gov |
| GD1a | Decrease | nih.gov |
| GD1b | Increase | nih.gov |
| GM3 | Increase | nih.gov |
| GD3 | Increase | nih.gov |
Biosynthesis and Metabolic Pathways of Ganglioside GM1
The synthesis of Ganglioside GM1 is a multi-step process occurring primarily within the endoplasmic reticulum and the Golgi apparatus, involving the sequential action of specific enzymes. nih.gov
Enzymatic Pathways Leading to Ganglioside GM1 Synthesis
The biosynthesis of most gangliosides, including GM1, originates from the precursor molecule lactosylceramide (B164483) (LacCer). nih.gov The process follows a defined enzymatic cascade:
Formation of GM3: The synthesis begins with the addition of a sialic acid molecule to LacCer. This reaction is catalyzed by CMP-sialic acid: LacCer α2–3 sialyltransferase (ST-I or GM3 synthase) , resulting in the formation of Ganglioside GM3. nih.gov
Formation of GM2: GM3 serves as the substrate for the next step. The enzyme UDP-GalNAc: LacCer/GM3/GD3/GT3 β1–4 N-acetylgalactosaminyltransferase (GalNAcT or GA2/GM2/GD2/GT2 synthase) adds an N-acetylgalactosamine residue to GM3, producing Ganglioside GM2. nih.govresearchgate.net
Formation of GM1: Finally, a galactose residue is added to GM2. This terminal step is catalyzed by UDP-Gal: GA2/GM2/GD2/GT2 β1–3 galactosyltransferase (GalT-II or GA1/GM1/GD1b/GT1c synthase) , completing the synthesis of Ganglioside GM1. nih.gov
These glycosyltransferases are localized in the Golgi complex, with the synthesis of more complex gangliosides like GM1 occurring in the more distal compartments, such as the trans-Golgi network. researchgate.net
Table 1: Key Enzymes in the Biosynthesis of Ganglioside GM1
| Enzyme (Abbreviation) | Function | Precursor | Product |
|---|---|---|---|
| GM3 synthase (ST-I) | Adds sialic acid to Lactosylceramide | Lactosylceramide | GM3 |
| GM2 synthase (GalNAcT) | Adds N-acetylgalactosamine to GM3 | GM3 | GM2 |
| GM1 synthase (GalT-II) | Adds galactose to GM2 | GM2 | GM1 |
Intracellular Trafficking and Membrane Association
Following its synthesis in the Golgi apparatus, Ganglioside GM1 is transported to the plasma membrane, where it becomes embedded in the outer leaflet. researchgate.netnih.gov GM1 shows a preference for concentrating in specific membrane microdomains known as lipid rafts, which are enriched in cholesterol and other sphingolipids. mdpi.comnih.gov The clustering of GM1 within these rafts is dependent on factors like cholesterol levels. nih.gov
The intracellular sorting and trafficking of GM1 are significantly influenced by the structure of its ceramide domain, including the length and saturation of its acyl chains. nih.govyoutube.com Research has shown that GM1 species with different ceramide structures are sorted into distinct intracellular pathways. For instance, GM1 molecules with cis-unsaturated or short acyl chains can be trafficked from the apical to the basolateral membrane in polarized epithelial cells via transcytosis. nih.gov This ceramide structure-dependent sorting also affects retrograde transport from the plasma membrane to the trans-Golgi network (TGN) and endoplasmic reticulum. nih.govyoutube.com This highlights a sophisticated mechanism for lipid sorting based on molecular shape, which dictates the subcellular destination and function of GM1. nih.gov
Degradation and Catabolism of Ganglioside GM1
The degradation of Ganglioside GM1 is a catabolic process that occurs within the lysosomes. nih.gov The breakdown is a stepwise process involving specific lysosomal hydrolases. A key enzyme in this pathway is acid β-galactosidase , which removes the terminal galactose residue from the GM1 molecule. nih.govnih.gov This action converts GM1 into its precursor, GM2. Subsequently, other enzymes continue the degradation of the oligosaccharide chain.
A failure in this catabolic pathway, often due to a deficiency in the β-galactosidase enzyme, leads to the intralysosomal accumulation of GM1. nih.govwikipedia.org This accumulation is the biochemical basis for GM1 gangliosidosis, a group of inherited neurodegenerative lysosomal storage disorders. wikipedia.org
In addition to complete degradation, the cell can recycle the catabolic products through salvage pathways. nih.govnih.gov Components like sialic acid and sphingosine (B13886), released during lysosomal degradation, can be re-utilized for the biosynthesis of new gangliosides and other complex molecules. nih.gov Studies using radiolabeled GM1 have shown that after being taken up by cells, GM1 is metabolized, and its components are recycled into other polysialogangliosides like GD1a and GD1b. nih.gov
Role of Precursors (e.g., GD1a) in Ganglioside GM1 Homeostasis
The balance of different gangliosides in the cell membrane is crucial for normal cellular function, particularly in neurons. There is a dynamic interplay between GM1 and other gangliosides, notably GD1a. GM1 serves as the direct precursor for the synthesis of GD1a through the action of CMP-sialic acid: GA1/GM1/GD1b/GT1c α2–3 sialyltransferase (ST-IV) , which adds a second sialic acid to the inner galactose residue. nih.govnih.gov
Conversely, GD1a can also act as a reservoir for the production of GM1 at the plasma membrane. nih.gov A plasma membrane-associated sialidase can remove a sialic acid residue from GD1a to generate GM1 locally. This conversion is vital for processes like axonal growth and regeneration. unimi.it This bidirectional relationship establishes a homeostatic mechanism that allows the cell to modulate the surface levels of GM1 and GD1a, which is critical for regulating neuronal signaling and maintaining neuronal health. nih.govresearchgate.net Age-related changes in the brain often involve a shift in this balance, with a decrease in GM1 and GD1a content. nih.govnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C77H139N3O31 |
|---|---|
Molecular Weight |
1602.9 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(E,2R,3S)-3-hydroxy-2-(icosanoylamino)icos-4-enoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C77H139N3O31/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-56(91)80-48(49(88)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2)45-102-73-65(98)63(96)67(54(43-84)105-73)107-75-66(99)71(111-77(76(100)101)39-50(89)57(78-46(3)86)70(110-77)59(92)51(90)40-81)68(55(44-85)106-75)108-72-58(79-47(4)87)69(61(94)53(42-83)103-72)109-74-64(97)62(95)60(93)52(41-82)104-74/h35,37,48-55,57-75,81-85,88-90,92-99H,5-34,36,38-45H2,1-4H3,(H,78,86)(H,79,87)(H,80,91)(H,100,101)/b37-35+/t48-,49+,50+,51-,52-,53-,54-,55-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72+,73-,74+,75+,77+/m1/s1 |
InChI Key |
GTTLZSUWCRJZRC-CRQBLQEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Cellular and Molecular Mechanisms of Ganglioside Gm1 Action
Ganglioside GM1 Interactions with Biological Membranes
The amphiphilic nature of Ganglioside GM1 governs its insertion and behavior within the plasma membrane, where it is not uniformly distributed but rather participates in the dynamic organization of the membrane landscape. nih.govoup.com
Ganglioside GM1 is a well-established resident of specialized membrane microdomains known as lipid rafts. mdpi.comlipotype.comnih.gov These are dynamic, nanoscale assemblies enriched in cholesterol, sphingolipids, and specific proteins that serve as platforms for signal transduction. mdpi.comwikipedia.org The structure of GM1, with its saturated acyl chains and large headgroup, favors its partitioning into these ordered membrane regions. mdpi.com Within these rafts, GM1 can form clusters, and the presence of cholesterol is often crucial for facilitating this clustering. nih.govnih.gov Studies have shown that GM1-rich microdomains can be distinct from other lipid microdomains, suggesting a high degree of organizational heterogeneity within the plasma membrane. nih.govcore.ac.uk The association of GM1 with lipid rafts is fundamental to its role in various signaling pathways, as it brings signaling molecules into close proximity, thereby facilitating their interaction. lipotype.comnih.gov
| Finding | Description | References |
|---|---|---|
| Enrichment in Lipid Rafts | Ganglioside GM1 is a characteristic component of lipid rafts, which are membrane microdomains rich in cholesterol and sphingolipids. | mdpi.comlipotype.comnih.gov |
| Cholesterol-Dependent Clustering | The clustering of GM1 within lipid rafts is often dependent on the presence of cholesterol. | nih.govnih.gov |
| Heterogeneous Microdomains | GM1-rich microdomains can be distinct from other lipid microdomains, such as those enriched in GM3, indicating a complex organization of the plasma membrane. | nih.govcore.ac.uk |
Ganglioside GM1 has a notable impact on the fluidity and other biophysical properties of the cell membrane. Due to its structure, which includes long, saturated acyl chains, GM1 tends to decrease membrane fluidity. nih.gov This effect is localized, contributing to the formation of the more ordered and less fluid environment characteristic of lipid rafts. mdpi.com The presence of GM1 and other gangliosides can influence the phase behavior of membrane lipids, promoting the formation of a liquid-ordered phase. mdpi.com This modulation of membrane fluidity is crucial for regulating the activity of membrane-associated enzymes and receptors, as the mobility and conformation of these proteins are often sensitive to the physical state of the surrounding lipid bilayer. mdpi.com
Ganglioside GM1 as a Modulator of Receptor Function and Signal Transduction
Ganglioside GM1 is not merely a structural component of the membrane; it actively participates in the modulation of cell signaling by interacting with and influencing the function of various membrane receptors. mdpi.com
A significant body of research has highlighted the critical role of Ganglioside GM1 in modulating the function of Tyrosine Kinase Receptors (Trk), which are crucial for neuronal survival, differentiation, and plasticity. nih.govmdpi.com GM1 has been shown to directly associate with Trk receptors, particularly TrkA, the receptor for nerve growth factor (NGF). nih.govpnas.org This interaction appears to be specific, as similar tight associations are not observed with other growth factor receptors. nih.gov The co-localization of GM1 and Trk receptors within lipid rafts is thought to be a key mechanism for this functional interaction, creating a microenvironment that facilitates receptor activation and downstream signaling. mdpi.com
The interaction between Ganglioside GM1 and Trk receptors leads to an enhancement of receptor activation and autophosphorylation. nih.govnih.govnih.gov Studies have demonstrated that the presence of GM1 potentiates NGF-induced autophosphorylation of the TrkA receptor. nih.govpnas.org This potentiation is believed to occur through a direct interaction that stabilizes the active conformation of the receptor, thereby enhancing its intrinsic tyrosine kinase activity. researchgate.net In some instances, GM1 alone has been shown to induce the phosphorylation of Trk receptors, suggesting it can act as a direct modulator of receptor activity even in the absence of the primary ligand. nih.gov This modulation of Trk receptor activity by GM1 is a critical aspect of its neurotrophic and neuroprotective functions. mdpi.com
| Effect | Mechanism | References |
|---|---|---|
| Enhanced Receptor Activation | GM1 directly associates with Trk receptors, particularly TrkA, potentiating their activation by neurotrophins like NGF. | mdpi.comnih.govpnas.org |
| Increased Autophosphorylation | The presence of GM1 leads to a significant increase in the autophosphorylation of Trk receptors, a key step in their activation. | nih.govnih.govpnas.org |
| Stabilization of Active Conformation | GM1 is thought to stabilize the active conformation of the Trk receptor, thereby enhancing its tyrosine kinase activity. | researchgate.net |
| Ligand-Independent Activation | In some experimental models, GM1 has been shown to induce Trk receptor phosphorylation independently of its primary ligand. | nih.gov |
Interactions with Tyrosine Kinase Receptors (Trk Receptors)
Ligand-Independent and Ligand-Dependent Modulation
Ganglioside GM1 exhibits the ability to modulate cellular signaling through both ligand-independent and ligand-dependent mechanisms. In a ligand-independent manner, the presence of GM1 within lipid rafts can influence the activity of associated proteins. For instance, the disruption of these microdomains has been shown to lead to the activation of the Epidermal Growth Factor Receptor (EGFR) even in the absence of its ligand. wikipedia.org
Conversely, GM1 also participates in ligand-dependent modulation by directly interacting with signaling molecules or their receptors. A prime example is its interaction with the cholera toxin B subunit, which binds specifically to GM1, triggering cellular responses. wikipedia.org Furthermore, GM1 can influence the binding of growth factors to their receptors, thereby modulating the downstream signaling cascades. researchgate.net
Interaction with Glia Cell-Derived Neurotrophic Factor (GDNF) Receptor Complex (RET/GFRα1)
Ganglioside GM1 is a critical component for the proper functioning of the Glial Cell line-Derived Neurotrophic Factor (GDNF) receptor complex, which consists of the RET receptor tyrosine kinase and the GDNF family receptor alpha 1 (GFRα1). researchgate.netnih.gov Adequate levels of GM1 are necessary to stabilize the tripartite complex formed by GDNF, GFRα1, and RET at the plasma membrane. researchgate.net This stabilization is crucial for the subsequent autophosphorylation and activation of the RET receptor, which in turn initiates downstream signaling pathways essential for neuronal survival and function. researchgate.netplos.org A reduction in GM1 levels can lead to the failure of these fundamental processes, contributing to cellular distress and potentially neuronal death. researchgate.net
Role as a Co-receptor for Growth Factors (e.g., FGF2)
Ganglioside GM1 can act as a functional co-receptor for various growth factors, a well-studied example being Fibroblast Growth Factor 2 (FGF2). nih.govnih.govnih.gov Cell-associated GM1 is required for the mitogenic activity of FGF2. nih.gov Studies have shown that inhibiting ganglioside biosynthesis in endothelial cells impairs their ability to proliferate in response to FGF2. nih.gov Conversely, overloading cell membranes with exogenous GM1 significantly increases the mitogenic potency of FGF2. nih.gov GM1 directly binds to FGF2, and this interaction is essential for the activation of the FGF2 receptor, particularly in cells that lack heparan sulfate proteoglycans, the primary co-receptors for FGF2. researchgate.net
| Growth Factor | Role of Ganglioside GM1 | Cellular Outcome |
| FGF2 | Acts as a functional co-receptor, binding directly to FGF2. nih.govnih.govresearchgate.net | Essential for FGF2-mediated mitogenic activity and cell proliferation. nih.govnih.gov |
| NGF | Potentiates NGF activity by interacting with the TrkA receptor. nih.gov | Promotes tyrosine phosphorylation and activation of TrkA, leading to neuronal survival and differentiation. nih.gov |
| PDGF | Modulates receptor activity. | Can potentiate PDGF-induced proliferation of vascular smooth muscle cells. ahajournals.org |
Influence on Integrin Signaling
Ganglioside GM1 has been shown to influence integrin-mediated signaling pathways, which are crucial for cell adhesion, migration, and survival. One mechanism involves the interaction of GM1 with galectin-1, a lectin that can cross-link GM1 and the associated α5β1-integrin. nih.gov This cross-linking triggers a signaling cascade that includes the autophosphorylation of focal adhesion kinase (FAK), a key component of integrin signaling. nih.gov This interplay between GM1 and integrins is important for processes such as axon-like neuritogenesis. nih.gov Furthermore, gangliosides, including GM1, can interact with various cell surface receptors like integrins and galectins, which are involved in regulating cell adhesion and proliferation. ahajournals.org
Downstream Signaling Pathways Activated by Ganglioside GM1
The interaction of Ganglioside GM1 with various receptors and its role as a co-receptor lead to the activation of several key downstream signaling pathways that regulate a multitude of cellular functions, including proliferation, survival, and differentiation.
Ganglioside GM1 can induce the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. ahajournals.orgnih.gov The MAPK/ERK pathway is a crucial signaling cascade that communicates signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division. wikipedia.org The activation of this pathway by GM1 can be initiated through its interaction with receptor tyrosine kinases, such as Trk receptors. nih.gov For example, adding GM1 to brain slices has been shown to activate ERKs in a time- and concentration-dependent manner. nih.gov This activation is often dependent on the phosphorylation of upstream kinases like Raf and MEK. wikipedia.orgcreative-diagnostics.com The activated ERK can then phosphorylate a variety of downstream targets, including transcription factors, leading to changes in gene expression and cellular responses such as proliferation and differentiation. elabscience.com
Ganglioside GM1 also modulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, another critical pathway for cell survival, growth, and proliferation. nih.govnih.gov The PI3K/AKT/mTOR pathway is a central regulator of the cell cycle. wikipedia.org GM1 has been shown to induce the activation of PI3K, which in turn leads to the phosphorylation and activation of its downstream target, AKT. nih.gov This activation of the PI3K/AKT pathway by GM1 can be mediated, at least in part, through Trk receptors. nih.gov Activated AKT can then phosphorylate numerous downstream effectors, thereby regulating a wide range of cellular processes, including the inhibition of apoptosis and the promotion of cell growth. mdpi.comqiagen.com For instance, in a rat model of hypoxia, GM1 was found to activate the PI3K/AKT-Nrf2 signaling pathway, resulting in the suppression of oxidative stress and inflammation. nih.gov
| Pathway | Key Molecules | Cellular Functions Regulated |
| ERK/MAPK | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, survival. wikipedia.orgelabscience.commdpi.com |
| PI3K/AKT | PI3K, AKT, mTOR | Cell survival, growth, proliferation, metabolism. wikipedia.orgmdpi.comqiagen.com |
FAK and Src Phosphorylation
Ganglioside GM1, ammonium (B1175870) salt, bovine, plays a significant role in modulating intracellular signaling pathways that are crucial for cell adhesion, migration, and survival. Among these are pathways involving Focal Adhesion Kinase (FAK) and Src kinase, two key non-receptor tyrosine kinases. Evidence suggests that GM1 does not directly activate these kinases but rather facilitates their phosphorylation and subsequent activation through its interactions with other cell surface receptors and its influence on the membrane environment.
One established mechanism involves the interaction of GM1 with integrins, a family of transmembrane receptors that mediate cell-matrix adhesion. The cross-linking of α5β1-integrin, with which GM1 is associated, can trigger the autophosphorylation of FAK. This event is a critical step in the activation of FAK-mediated signaling cascades.
Furthermore, GM1 has been shown to enhance the phosphorylation of the Ret receptor tyrosine kinase. Src kinase is known to associate with the Ret receptor, and the activation of Ret by GM1 consequently leads to an enhanced phosphorylation of the associated Src kinase. This indicates an indirect but significant role of GM1 in the activation of Src kinase. The kinase inhibitors PP1 and PP2 have been shown to inhibit GM1-induced Ret activation, further supporting the involvement of Src family kinases in this signaling pathway.
These findings underscore the importance of GM1 in creating a membrane environment that is conducive to the activation of FAK and Src, thereby influencing a variety of cellular processes.
Ca2+/Calmodulin-Dependent Protein Kinase II (CaM-kinase II) Modulation
Ganglioside GM1 also modulates the activity of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM-kinase II), a key enzyme in cellular signaling that regulates a multitude of cellular functions, including neurotransmitter release, gene expression, and synaptic plasticity. The interaction between GM1 and CaM-kinase II is complex, with evidence suggesting both stimulatory and inhibitory effects.
Research has shown that GM1 can directly stimulate the activity of CaM-kinase II. This stimulatory effect can occur in a manner that is independent of calcium ions (Ca2+), which is the typical activator of CaM-kinase II. However, at higher concentrations, GM1 has been observed to inhibit the activity of CaM-kinase II in a substrate-dependent manner.
The modulatory effect of GM1 on CaM-kinase II is also linked to its influence on intracellular calcium homeostasis. Exogenous GM1 can potentiate Ca2+-dependent signaling pathways. This potentiation may be achieved through the modulation of Ca2+ channel function, leading to increased intracellular Ca2+ levels, or by increasing the affinity of CaM-kinase II for the Ca2+/calmodulin complex, thereby enhancing its activation at lower calcium concentrations. The stimulatory effects of exogenous GM1 on nerve growth factor (NGF) actions are thought to be partly due to its ability to potentiate such Ca2+-dependent signaling pathways.
Modulation of Neurotransmitter Receptors and Ion Channels
Ganglioside GM1 is strategically located in the outer leaflet of the neuronal plasma membrane, where it can interact with and modulate the function of various neurotransmitter receptors and ion channels. This modulation is a key aspect of its neurotrophic and neuroprotective effects.
Serotonin Receptor Interactions
GM1 has been shown to interact with serotonin receptors, influencing their binding characteristics and signaling. The interaction is thought to occur through the glycan portion of the GM1 molecule, which can interact with the extracellular loop of serotonin receptors. This interaction can induce a conformational change in the receptor that favors ligand binding.
Studies have demonstrated that exogenous GM1 can significantly increase the affinity of serotonin for its receptor, in some cases by a factor of ten. This enhanced binding leads to a marked elevation in the activity of serotonin and an increase in the level of cyclic AMP (cAMP), a crucial second messenger in serotonergic signaling. Molecular dynamics simulations suggest a direct interaction between GM1 and a sphingolipid binding domain on the serotonin 1A receptor. The interaction of negatively charged sialic acid in GM1 with divalent cations like Ca2+ and Mg2+ also plays a pivotal role in the binding of serotonin to gangliosides in the cell membrane.
Dopamine (B1211576) Transporter Modulation
The dopamine transporter (DAT) is another critical target for GM1 modulation. Normal DAT proteins are localized in GM1-enriched microdomains of the cell membrane, suggesting a close functional relationship. Research has shown that GM1 can increase the affinity of neuronal dopamine transporters for dopamine. This was observed in the membranes of rat striatal synaptosomes, where GM1 enhanced high-affinity dopamine uptake.
A pilot imaging study in the context of Parkinson's disease also suggested that GM1 may have an effect on dopamine transporter binding. The precise molecular mechanisms underlying this modulation are still under investigation but likely involve the influence of the membrane environment created by GM1 on the conformation and function of the dopamine transporter protein.
Regulation of Intracellular Calcium Homeostasis and Flux
GM1 plays a crucial role in regulating intracellular calcium (Ca2+) homeostasis and flux, which are fundamental to a wide range of neuronal functions, including neurite outgrowth, neurotransmitter release, and synaptic plasticity.
Studies have shown that GM1 can induce a sustained increase in intracellular Ca2+ concentration. This effect is dependent on the presence of extracellular calcium and can be blocked by nickel, suggesting the involvement of calcium influx from the extracellular space. The mechanism is believed to involve the activation of L-type voltage-dependent calcium channels. The B subunit of cholera toxin, which specifically binds to GM1, has been used as a tool to demonstrate this effect, inducing an increase in calcium influx in neuroblastoma cells.
Furthermore, GM1 is considered a modulator of Ca2+ ion flux and equilibrium in the membrane. It can act as a negative regulator of Ca2+-ATPase and a potentiator of the nuclear Na+-Ca2+ exchanger. These actions contribute to its ability to maintain cellular calcium homeostasis and influence calcium-dependent cellular processes.
| Effect of GM1 on Calcium Dynamics | Observed Outcome | Proposed Mechanism | Cell Type/Model |
| Increased Intracellular Ca2+ | Sustained elevation of [Ca2+]i | Activation of L-type voltage-dependent calcium channels | Neuroblastoma N18 cells |
| Enhanced Ca2+ Influx | Increased influx of manganese ions (a Ca2+ surrogate) | Activation of L-type voltage-dependent calcium channels | Neuroblastoma N18 cells |
| Modulation of Ca2+ Flux | Modest increases in intracellular free calcium | Modulation of calcium fluxes | Sensory neurons |
Ganglioside GM1 and Protein Interactions
The biological functions of Ganglioside GM1 are intimately linked to its ability to interact with a wide array of proteins, thereby modulating their structure, localization, and activity. These interactions are crucial for processes ranging from signal transduction to cell recognition.
GM1 can act as a portal for various molecules, including toxins, viruses, and hormones, by serving as a binding site on the cell surface. A well-known example is its role as the receptor for cholera toxin. The B subunit of cholera toxin binds with high affinity to the oligosaccharide headgroup of GM1, initiating the toxin's entry into the cell.
Beyond its role as a receptor for exogenous molecules, GM1 directly interacts with and modulates the function of endogenous proteins. It can influence the conformation of peptides and proteins, causing disordered peptides to adopt an ordered three-dimensional structure upon interaction. This ability to modulate protein structure is fundamental to its role in cellular signaling.
GM1 is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. Within these rafts, GM1 interacts with and regulates the function of various signaling proteins, including receptor tyrosine kinases such as the TrkA receptor for nerve growth factor (NGF). The interaction between GM1 and TrkA is essential for NGF-induced signaling, promoting receptor dimerization and autophosphorylation.
Molecular dynamics simulations have provided insights into the specific interactions between GM1 and membrane proteins. For instance, simulations have shown that GM1 lipids can bind to specific sites on the surface of the water channel protein aquaporin-1.
The following table summarizes some of the key protein interactions of Ganglioside GM1:
| Interacting Protein | Type of Interaction | Functional Consequence |
|---|---|---|
| Cholera Toxin (B subunit) | High-affinity binding to oligosaccharide headgroup | Toxin entry into the cell |
| TrkA (NGF Receptor) | Direct interaction within lipid rafts | Promotes receptor dimerization and activation |
| Peptides/Proteins (general) | Modulation of protein conformation | Induces ordered structures in disordered peptides |
| Aquaporin-1 | Binding to specific surface sites | Modulation of protein function in the membrane |
| Serotonin 1A Receptor | Interaction with sphingolipid binding domain | Increased ligand binding affinity |
Direct Binding to Peptides and Proteins: Structural and Dynamic Aspects
Ganglioside GM1, a sialic acid-containing glycosphingolipid, is a crucial component of the outer leaflet of the plasma membrane in vertebrate cells, with a particularly high concentration in neuronal cells. nih.gov Its strategic location allows it to participate in a multitude of recognition events by directly interacting with various peptides and proteins. nih.gov The structure of GM1, consisting of a hydrophobic ceramide anchor and a hydrophilic pentasaccharide headgroup (Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Cer), is fundamental to these interactions. nsf.gov
The oligosaccharide chain of GM1 acts as a binding scaffold for proteins. researchgate.net For instance, GM1 has been identified as a binding partner for galectin-3, a β-galactosidase-binding protein involved in neuronal growth and adhesion. The interaction occurs between the carbohydrate recognition domain of galectin-3 and the pentasaccharide of GM1. nsf.gov Furthermore, studies using phage-displayed peptide libraries have identified specific GM1-binding peptide motifs, many of which feature a hydrophobic amino acid followed by a serine residue. nih.gov
The dynamic nature of the cell membrane, where GM1 often forms clusters or resides in lipid rafts, plays a significant role in its binding capabilities. nih.govmdpi.com These microdomains create a high local concentration of GM1, facilitating multivalent interactions with target proteins and enhancing binding affinity. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have been employed to investigate the conformational properties of GM1's glycan moiety and its interactions within membrane environments, revealing a complex interplay of forces that govern its binding to amyloidogenic proteins like amyloid-β and α-synuclein. nih.gov
| Binding Partner | Nature of Interaction | Significance |
|---|---|---|
| Galectin-3 | The carbohydrate recognition domain of Galectin-3 binds to the pentasaccharide chain of GM1. nsf.gov | Regulates neuronal growth and adhesion. nsf.gov |
| Synthetic Peptides | Identified through phage display, often containing a hydrophobic amino acid followed by serine. nih.gov | Potential for use as adjuvants in vaccines. nih.gov |
| Nerve Growth Factor (NGF) Receptors (TrkA) | GM1 interacts with TrkA, promoting receptor dimerization and phosphorylation. nih.gov | Essential for neurotrophic signaling and neuronal survival. nih.gov |
Influence on Protein Conformation and Refolding
Ganglioside GM1 has a remarkable capacity to influence the secondary structure of peptides and proteins. It has been observed that peptides that exist in a disordered or random coil state in an aqueous solution can adopt an ordered three-dimensional structure upon interaction with GM1-containing micelles or bicelles. nih.gov This induced conformation is often characterized by the formation of α-helical or 3(10) helical structures. researchgate.net This structural transition is significant as the conformation of a peptide is intrinsically linked to its biological function and, in some cases, its pathological aggregation.
Beyond inducing structure in disordered peptides, GM1 has also been shown to facilitate the refolding of denatured proteins. nih.gov This suggests a chaperone-like activity where the ganglioside provides a conducive microenvironment for proteins to regain their native conformation. The interaction with the GM1-containing membrane environment appears to stabilize folding intermediates and guide the protein towards its correctly folded state. nih.gov
Interaction with Specific Pathological Proteins in Neurodegeneration
In the context of Parkinson's disease, the aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) is a key pathological event. researchgate.net GM1 has been shown to specifically bind to α-synuclein, an interaction that is crucial for maintaining the protein in a non-pathogenic state. nih.govmdpi.com This binding induces a significant α-helical structure in α-synuclein, which is thought to be a non-aggregating conformation. nih.gov The interaction is attributed to the specific recognition of both the sialic acid and carbohydrate portions of GM1 by the helical form of α-synuclein. nih.gov
The presence of GM1 can inhibit or even eliminate the formation of α-synuclein fibrils, depending on the concentration of the ganglioside. researchgate.netnih.gov While the wild-type and the familial A53T mutant of α-synuclein interact effectively with GM1, the A30P mutant shows a minimal interaction, highlighting the specificity of this binding. nih.gov The soluble oligosaccharide portion of GM1 (GM1-OS) has been identified as a key player in preventing both spontaneous and prion-like aggregation of α-synuclein. nih.gov
| Effect | Mechanism | Reference |
|---|---|---|
| Induces α-helical structure | Specific binding to the sialic acid and carbohydrate moieties of GM1. nih.gov | nih.gov |
| Inhibits fibril formation | Stabilizes a non-aggregating conformation of α-synuclein. researchgate.netnih.gov | researchgate.netnih.gov |
| Formation of α-synuclein oligomers | Accompanies the binding to GM1-containing vesicles. nih.gov | nih.gov |
Huntington's disease is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (Htt) protein. nih.gov A key finding in the study of this disease is that the toxicity of mutant huntingtin (mHtt) can be modulated by post-translational modifications, particularly phosphorylation. nih.gov Research has demonstrated that ganglioside GM1 can induce the phosphorylation of mHtt at specific serine residues. nih.govnih.govpnas.org
This GM1-induced phosphorylation has been shown to attenuate the toxicity of mHtt. nih.govnih.gov Studies in mouse models of Huntington's disease have shown that intraventricular infusion of GM1 leads to this specific phosphorylation event and can restore normal motor function in symptomatic mice. nih.govnih.govresearchgate.net This effect has also been observed in cell models, including immortalized striatal cells and fibroblasts from Huntington's disease patients, indicating a conserved mechanism. nih.gov The administration of GM1 can also lead to the activation of the protein kinase Akt, which is a crucial modulator of mHtt toxicity. jneurosci.org
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.gov Ganglioside GM1 plays a complex and multifaceted role in this process. GM1 can serve as a nucleation site for Aβ aggregation on the surface of neuronal membranes. mdpi.com The interaction between Aβ and GM1 involves the oligosaccharide headgroup of the ganglioside, which can act as a scaffold for Aβ binding. researchgate.net
Molecular dynamics simulations have shown that the neuraminic acid on GM1 can strongly interact with specific residues of Aβ, such as Lys28, leading to a conformational change in the C-terminal region of the peptide. nih.gov This deformation enhances hydrophobic interactions between Aβ peptides, promoting their aggregation into β-sheet structures. nih.gov However, the effect of GM1 on Aβ aggregation is not straightforward. While GM1 clusters in membranes can accelerate Aβ aggregation, GM1 in micellar form can have different effects depending on the Aβ isoform. nih.govresearchgate.net For instance, GM1 micelles have been shown to delay the aggregation of Aβ40 but accelerate that of Aβ42 in non-seeded conditions. nih.govacs.org In seeded aggregation, GM1 can inhibit the elongation of fibrils for both peptides. nih.govacs.org
| Condition | Effect on Aβ40 Aggregation | Effect on Aβ42 Aggregation | Reference |
|---|---|---|---|
| Non-seeded (micellar GM1) | Delayed with increasing GM1 concentration. nih.gov | Accelerated with increasing GM1 concentration. nih.gov | nih.gov |
| Seeded (micellar GM1) | Retardation of aggregation. nih.gov | Retardation of aggregation. nih.gov | nih.gov |
| GM1-containing membrane | Acts as a nucleation center, promoting aggregation. mdpi.com | mdpi.com |
Role in Autophagy and Lysosomal Function
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including misfolded and aggregated proteins. nih.gov Dysfunctional autophagy is implicated in several neurodegenerative diseases. Ganglioside GM1 has been shown to play a role in facilitating lysosomal function and autophagic processes. nih.gov
Ganglioside GM1 in Gene Expression Regulation
Ganglioside GM1, a sialic acid-containing glycosphingolipid abundant in the nervous system, plays a significant role in modulating gene expression, thereby influencing a range of neuronal functions from differentiation to survival. nih.govnih.gov Its influence extends to epigenetic modifications and the transcriptional control of genes crucial for neuronal development, protection, and plasticity.
Epigenetic Promotion of Neuronal Gene Expression
Recent research has uncovered the role of nuclear GM1 in the epigenetic regulation of genes essential for neuronal differentiation. nih.gov GM1 has been found to associate with chromatin and directly interact with acetylated histones, which are key markers of transcriptionally active genes. nih.govnih.gov
Specifically, nuclear GM1 binds to acetylated histones on the promoter regions of critical neurogenic genes, such as GalNAcT (N-acetylgalactosaminyltransferase I) and NeuroD1. nih.govnih.gov This interaction is selective, as GM1 does not bind to histones with inactive epigenetic marks, like H3K27me3. nih.gov The GalNAcT gene is pivotal for the synthesis of complex "brain-type" gangliosides, including GM1 itself, suggesting a positive feedback mechanism where GM1 promotes its own synthesis and that of other important gangliosides to enhance neuronal differentiation. nih.govnih.gov
The presence of GM1 in the nucleus and its association with active chromatin regions suggests a novel mechanism for modulating the transcriptional activity of genes required for neurogenesis. nih.gov This epigenetic role is linked to the increased presence of GM1 in the nuclear membrane during neuronal differentiation and neurite outgrowth. nih.govnih.gov
Table 1: Genes Epigenetically Regulated by Ganglioside GM1
| Gene | Function | GM1-Mediated Effect |
| GalNAcT | Enzyme for ganglioside synthesis | Binds to acetylated histones on the promoter, enhancing transcription. nih.govnih.gov |
| NeuroD1 | Transcription factor for neuronal differentiation | Binds to acetylated histones on the promoter, modulating transcriptional activity. nih.govnih.gov |
Regulation of Neuroprotection and Plasticity-Related Genes
Ganglioside GM1 exerts significant control over the expression of genes integral to neuroprotection and synaptic plasticity. researchgate.netjefferson.edu Studies have demonstrated that treatment with GM1 can lead to the upregulation of a variety of immediate-early genes and neurotrophic factors that support neuronal survival and function. researchgate.net
In co-cultures of astrocytes and neurons, GM1 has been shown to increase the mRNA expression of several plasticity and neuroprotection-related genes in neurons. researchgate.net This suggests that GM1 can foster a supportive environment for neuronal health and adaptability, potentially by influencing astrocyte-neuron communication. researchgate.netjefferson.edu Furthermore, GM1's neuroprotective effects are associated with its ability to stimulate signaling pathways, such as the ERK1/2 pathway, and to modulate the expression of factors involved in apoptosis, including Bcl2 and Caspase-3. jefferson.edu
The administration of GM1 has also been linked to epigenetic modifications, such as DNA methylation, that can alter the expression of genes involved in neuronal protection. For instance, in a model of Parkinson's disease, GM1 treatment led to the hypermethylation and subsequent decreased expression of the CREB5 gene, which is implicated in dopaminergic synapse pathways and cell apoptosis. frontiersin.org
Table 2: Neuroprotection and Plasticity-Related Genes Regulated by Ganglioside GM1
| Gene | Category | Effect of GM1 Treatment |
| Arc | Plasticity-related | Upregulation of mRNA expression. researchgate.net |
| cFos | Plasticity-related | Upregulation of mRNA expression. researchgate.net |
| Zif268 | Plasticity-related | Upregulation of mRNA expression. researchgate.net |
| Bdnf | Neurotrophic factor | Upregulation of mRNA expression. researchgate.net |
| Egr4 | Plasticity-related | Upregulation of mRNA expression. researchgate.net |
| Nr4a3 | Plasticity-related | Upregulation of mRNA expression. researchgate.net |
| CREB5 | Transcription factor | Decreased gene expression via hypermethylation. frontiersin.org |
| Bcl2 | Pro-apoptotic factor | Reduced expression. jefferson.edu |
| Caspase-3 | Pro-apoptotic factor | Reduced expression. jefferson.edu |
Induction of Dopaminergic Neuron-Specific Gene Expression
Ganglioside GM1 plays a crucial role in the health and function of dopaminergic neurons, the cell type primarily affected in Parkinson's disease. nih.govmdpi.com A deficiency in GM1 has been observed in the substantia nigra of Parkinson's disease patients, which correlates with decreased expression of key genes involved in the biosynthesis of GM1 and other gangliosides, such as B3GALT4 and ST3GAL2. nih.gov This suggests that adequate levels of GM1 are necessary for maintaining the normal gene expression profile of these neurons.
Experimental evidence supports the role of GM1 in promoting the expression of dopaminergic markers. In cell culture models where dopaminergic neurons were damaged by the neurotoxin MPP+, the addition of GM1 partially restored several key parameters, including the number of tyrosine hydroxylase-immunopositive neurons. jneurosci.org Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine, and its expression is a hallmark of dopaminergic neurons.
Furthermore, GM1's influence on dopaminergic systems extends to epigenetic regulation. Treatment with GM1 has been shown to alter DNA methylation patterns and affect pathways relevant to dopaminergic synapses, such as through the modulation of CREB5 gene expression. frontiersin.org These findings indicate that GM1 can induce and maintain the specialized gene expression required for the function and survival of dopaminergic neurons.
Biological Functions of Ganglioside Gm1 in Neural Development and Function
Promotion of Neurogenesis and Neuronal Differentiation
GM1 is a significant factor in neurogenesis, the process of generating new neurons, and their subsequent differentiation into specialized cell types. It is considered a differential marker for neurons and is actively involved in cell differentiation processes. nih.gov The presence and interaction of GM1 on the cell surface can initiate signaling cascades crucial for neuronal development. nih.gov
Ganglioside GM1 plays a role in guiding the movement of newly formed neurons to their correct locations within the developing brain, a process known as neuronal migration. nih.gov Furthermore, it is involved in dendrite emission, the initial sprouting of dendritic processes from the neuron's cell body. nih.gov These dendrites are essential for receiving signals from other neurons. The interaction of GM1 with receptors on the cell surface is thought to activate these developmental events. nih.gov
GM1 is a well-documented promoter of neuritogenesis, the process of neurite outgrowth, which includes the formation of axons. nih.govresearchgate.net It can accelerate the extension of neurites from both central and peripheral neurons. nih.gov The mechanisms behind this are believed to involve the modulation of calcium ion (Ca2+) flux, which is a key signaling component for axon growth. researchgate.netresearchwithrutgers.com Studies have shown that increasing the cell surface content of GM1 can lead to a prolific outgrowth of neurites. researchgate.netresearchwithrutgers.com This process is linked to GM1's ability to interact with and modulate specific receptors and signaling pathways. nih.gov For instance, GM1 can associate with the Trk receptor to enhance the effects of Nerve Growth Factor (NGF) on neurite outgrowth. nih.gov It also facilitates the interaction between microtubule-associated protein-2 (MAP2) and actin filaments, which is an early and crucial step in the formation of filopodia, the exploratory, finger-like projections of a growth cone. nih.gov
Table 1: Research Findings on GM1-Induced Neuritogenesis in Neuroblastoma Cell Lines
| Cell Line | Experimental Condition | Observed Effect on Neuritogenesis | Blocking/Potentiating Agents | Associated Mechanism |
| Neuro-2a | Growth in presence of neuraminidase (increases surface GM1) | Prolific outgrowth of neurites. researchgate.netresearchwithrutgers.com | Blocked by Cholera toxin B subunit (binds to GM1). researchgate.netresearchwithrutgers.com | Modest, prolonged elevation of intracellular Ca2+. researchgate.netresearchwithrutgers.com |
| NG108-15 | Growth in presence of neuraminidase | Prolific outgrowth of neurites. researchgate.netresearchwithrutgers.com | Potentiated by Cholera toxin B subunit. researchgate.netresearchwithrutgers.com | Modest but persistent elevation of intracellular Ca2+. researchgate.netresearchwithrutgers.com |
| N18 | Growth in presence of neuraminidase | No effect. researchgate.netresearchwithrutgers.com | N/A | No significant change in intracellular Ca2+. researchgate.netresearchwithrutgers.com |
| N18 | Treatment with Cholera toxin B subunit + neuraminidase | Neurites with axonal character were stimulated. researchgate.netresearchwithrutgers.com | N/A | Pronounced increase in intracellular Ca2+. researchgate.netresearchwithrutgers.com |
GM1 demonstrates a significant role in the development and restoration of specific types of neurons, most notably dopaminergic neurons, which are critical for motor control and are progressively lost in Parkinson's disease. nih.govmdpi.com Research indicates that GM1 administration can reverse deficits in the nigrostriatal dopaminergic neurons of aged rats. nih.gov It has been shown to restore the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis, and correct morphological abnormalities in these neurons. nih.govnih.gov Furthermore, GM1 can induce the epigenetic activation of the tyrosine hydroxylase gene by recruiting key transcription factors (Nurr1 and PITX3) to the gene's promoter region, thereby regulating the expression of genes specific to dopaminergic neurons. nih.gov In cell culture models, GM1 has been shown to partially restore dopaminergic markers that were reduced by neurotoxins. capes.gov.br
Table 2: Effects of GM1 on Dopaminergic Neuron Markers and Morphology
| Parameter | Model System | Effect of GM1 Administration | Citation |
| Tyrosine Hydroxylase Activity | Aged Sprague-Dawley Rats | Reversed decrease in midbrain and striatum. | nih.gov |
| Tyrosine Hydroxylase Protein & mRNA | Aged Sprague-Dawley Rats | Elevated reduced levels in the midbrain. | nih.gov |
| Dopamine & DOPAC Content | Aged Sprague-Dawley Rats | Reversed decrements in midbrain and striatum. | nih.gov |
| Neuron Morphology | Aged Sprague-Dawley Rats | Corrected morphology in substantia nigra pars compacta. | nih.gov |
| Dopaminergic Markers (Post-neurotoxin) | Rat Embryonic Mesencephalic Cultures | Partially restored dopamine content, uptake, and neuron count. | capes.gov.br |
| Tyrosine Hydroxylase Gene | Cell Models | Induces epigenetic activation. | nih.gov |
The composition of gangliosides changes dynamically during neural differentiation, influencing the fate of neural stem cells (NSCs). nih.gov While the ganglioside GD3 is predominant in NSCs, GM1 expression is associated with the promotion of neuronal differentiation. nih.gov Studies suggest that GM1 can induce NSC proliferation in a dose-dependent manner. nih.gov Exogenous GM1 can epigenetically promote the expression of neuronal genes, helping to guide NSCs toward a neuronal lineage and sustain healthy neuronal functions. nih.gov This involves GM1 binding with acetylated histones on the promoter regions of key neuronal genes. nih.gov
Contribution to Synaptic Plasticity and Neuronal Communication
Beyond initial development, GM1 is crucial for the function and adaptability of mature neural circuits, a property known as synaptic plasticity. It is thought to support the formation and stabilization of functional synapses, which are the structural basis for learning and memory. nih.gov
Synaptogenesis, the formation of synapses, is a fundamental process for establishing neural circuits. wikipedia.org Evidence supports the role of glycosphingolipids, including GM1, in regulating this event. researchgate.net During periods of rapid brain growth, such as early neonatal life, increased synaptogenesis occurs, and GM1 may contribute to the strengthening of these newly formed synapses and their improved functionality. nih.gov While the direct molecular mechanisms are still under investigation, the involvement of GM1 in neuritogenesis and axonogenesis provides the necessary structural foundation for subsequent synapse formation. researchgate.net
Modulation of Synaptic Transmission and Potentiation
Ganglioside GM1 is a critical modulator of synaptic activity and plays a significant role in the mechanisms underlying synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. nih.gov This plasticity is a fundamental process for learning and memory. Research has demonstrated that enhancing the GM1 content within the synaptic membranes of rat hippocampal slices leads to an increase in the nerve's synaptic plasticity and potentiation capabilities. nih.gov Specifically, GM1a and GD1b have been shown to improve synaptic plasticity in the CA3 region of the hippocampus, an area closely associated with spatial learning and memory, through the mechanism of prolonged post-tetanic potentiation. elsevierpure.com
The protective functions of GM1 are linked to its capacity to modulate membrane receptors and ion channels, such as the GluR2-containing AMPA receptors, which are crucial for synaptic transmission. nih.gov By influencing these channels and related signaling pathways, GM1 can affect the strength and efficacy of connections between neurons. nih.gov
Table 1: Effects of GM1 on Synaptic Plasticity
| Experimental Model | Key Finding | Implication | Reference |
| Rat Hippocampal Slices | Enhanced GM1 content increased synaptic plasticity and potentiation ability. | GM1 directly facilitates the strengthening of synaptic connections. | nih.gov |
| CA3 Hippocampal Region | GM1a and GD1b improved synaptic plasticity via prolonged post-tetanic potentiation. | GM1 is involved in the mechanisms of learning and memory formation. | elsevierpure.com |
Influence on Memory and Cognition Mechanisms
The modulatory role of Ganglioside GM1 on synaptic activity directly translates to its influence on higher-order brain functions like memory and cognition. nih.gov Glycosphingolipids, including GM1, are essential for these processes by supporting neurotransmission and the formation and stabilization of functional neural circuits. nih.govelsevierpure.com A decrease in the brain's GM1 content has been associated with aging and cognitive impairment. nih.gov
Studies in animal models have provided direct evidence for GM1's role in cognitive enhancement. For instance, intraperitoneal injection of GM1 was found to improve spatial learning and memory in cognitively impaired geriatric rats. nih.gov Furthermore, injecting GM1 into the hippocampus of rat models of Alzheimer's disease has been shown to ameliorate learning and memory deficits that are linked to oxidative damage. nih.gov These findings underscore the importance of GM1 in maintaining the structural and functional basis of memory and learning. elsevierpure.com
Modulatory Role in Neurotrophic Factor Systems
Potentiation of Nerve Growth Factor (NGF) Activity
Ganglioside GM1 acts as a significant potentiator of Nerve Growth Factor (NGF) signaling, a critical process for neuronal survival, differentiation, and neurite outgrowth. nih.govmdpi.com The mechanism involves a direct and specific association between GM1 and TrkA, the high-affinity tyrosine kinase receptor for NGF. nih.gov This interaction enhances the NGF-induced autophosphorylation of the TrkA receptor, a key step in activating downstream signaling cascades. nih.govmdpi.com In cell cultures, the presence of GM1 can lead to a more than three-fold increase in NGF-induced TrkA autophosphorylation compared to NGF alone. nih.gov
This potentiation is not just a biochemical phenomenon but has tangible effects on neuronal function. In PC12 cells, which are low in endogenous GM1, the addition of exogenous GM1 strongly enhances neurite outgrowth and neurofilament expression when stimulated with a low dose of NGF that would otherwise be insufficient. nih.govbiorxiv.org In vivo studies have also confirmed this synergistic relationship. For example, systemic administration of GM1 in newborn rats potentiated the ability of NGF to prevent chemically induced sympathectomy. wikipedia.org This suggests that GM1 can modulate the activity of endogenous neurotrophic factors to promote neuronal repair and protection. wikipedia.orgbiorxiv.org
Table 2: GM1 Potentiation of NGF Signaling
| Experimental System | Observation | Mechanism | Reference |
| Rat PC12 Cells | GM1 enhanced NGF-induced neurite outgrowth. | Direct association with and enhancement of TrkA receptor autophosphorylation. | nih.gov |
| Newborn Rats | GM1 potentiated NGF's prevention of vinblastine-induced sympathectomy. | In vivo interaction suggesting modulation of endogenous neurotrophic factors. | wikipedia.org |
| Dissociated Septal Cells | GM1, even at ineffective concentrations, potentiated NGF-induced increases in choline (B1196258) acetyltransferase activity. | GM1 elicits trophic responses and enhances NGF effects on cholinergic neurons. | biorxiv.org |
| Cells Lacking Endogenous GM1 | NGF failed to induce TrkA autophosphorylation, but responsiveness was restored with GM1. | GM1 is necessary for NGF-dependent neuronal signaling. | mdpi.com |
Regulation of Brain-Derived Neurotrophic Factor (BDNF) Release and Signaling
Ganglioside GM1 plays a crucial role in the regulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for synaptic plasticity, neuronal survival, and cognitive function. mdpi.com Research indicates that GM1 can induce the synthesis and release of BDNF, thereby activating an autocrine loop where the released BDNF can then act back on the cell. mdpi.com Studies have shown that GM1 administration promotes the expression of mature BDNF in the hippocampus and medial prefrontal cortex of mice. mdpi.com
This interaction is particularly important in the context of neuroprotection and mood regulation. In mouse models of depression, GM1 has been shown to exert antidepressant-like effects that are mediated through the activation of the BDNF signaling cascade. mdpi.com Furthermore, in models of neurotoxicity, GM1 can cooperate with BDNF to protect dopaminergic neurons from degeneration. For instance, when faced with a neurotoxin, subthreshold amounts of BDNF became effective at preventing neuronal loss when administered with GM1. Intranasal administration of GM1 has also been found to prevent the dysregulation of BDNF and its receptor, TrkB, following toxic chemical exposure.
Interaction with Neurotrophin-3 (NT-3)
The modulatory influence of Ganglioside GM1 extends to Neurotrophin-3 (NT-3), another member of the neurotrophin family involved in neuronal survival and differentiation. Studies have demonstrated that GM1 can evoke the release of NT-3 from neuronal cells. nih.gov This release is a rapid event, occurring within 10 to 15 minutes of GM1 application to neuronal cells. nih.gov
Interestingly, the mechanism by which GM1 influences NT-3 signaling may differ from its interaction with NGF. Evidence suggests that GM1 can induce the tyrosine phosphorylation of TrkC, the specific receptor for NT-3, without directly binding to the receptor itself. nih.gov This implies that GM1 may initiate the release of neurotrophins like NT-3, which then activate their respective receptors in an autocrine or paracrine fashion, or that GM1 modulates the membrane environment to facilitate receptor activation. nih.gov
Maintenance of Axonal Integrity and Axon-Myelin Communication
Ganglioside GM1 is integral to the structural and functional relationship between axons and the myelin sheaths that insulate them. This interaction is crucial for rapid nerve signal conduction and the long-term health of axons. A key player in this process is Myelin-Associated Glycoprotein (B1211001) (MAG), a lectin present on the innermost layer of the myelin sheath. MAG binds specifically to complex gangliosides, including the GM1-related structures GD1a and GT1b, which are expressed on the axonal surface.
This MAG-ganglioside binding is a fundamental form of cell-cell recognition that ensures the stability of the axon-myelin unit. Genetic studies in mice provide strong support for this functional relationship. Mice engineered to lack complex gangliosides (Galgt1-null) exhibit neuropathological and behavioral deficits, such as axon degeneration and impaired motor function, that are remarkably similar to those seen in mice lacking MAG (Mag-null). These findings indicate that axonal gangliosides serve as essential functional ligands for MAG, and this interaction is required for maintaining proper axon cytoarchitecture and long-term axon-myelin stability in both the central and peripheral nervous systems.
Ganglioside Gm1 Interactions with Non Neuronal Cells in the Central Nervous System
Role in Astrocyte Metabolism and Function
Stimulation of Astrocytic Glycolysis and Lactate (B86563) Release
Ganglioside GM1 has been shown to promote glycolysis in astrocytes, leading to an increase in glucose uptake and the subsequent release of lactate. nih.govresearchgate.net This process, known as aerobic glycolysis, is a key feature of astrocyte metabolism where glucose is converted to lactate even in the presence of sufficient oxygen. nih.gov The released lactate can then be utilized by neurons as an energy substrate. nih.govscienceopen.com
Research indicates that treatment of astrocytes with GM1 enhances their uptake of 2-deoxyglucose (a glucose analog) and stimulates the secretion of L-lactate. researchgate.net This effect is dose-dependent and is accompanied by the mobilization of glycogen (B147801), the primary glucose storage form in the brain, which is located in astrocytes. nih.govresearchgate.net This metabolic modulation by GM1 underscores its role in the astrocyte-neuron lactate shuttle, a critical pathway for providing energy to neurons, particularly during periods of high activity. scienceopen.com
Enhancement of Neuronal Mitochondrial Activity via Astrocytic Interaction
The metabolic support provided by astrocytes under the influence of GM1 extends to enhancing the mitochondrial function of neurons. nih.govcancer.govdntb.gov.ua When neurons are co-cultured with astrocytes, the presence of GM1 leads to an increase in neuronal mitochondrial activity. nih.govresearchgate.net This is evidenced by findings that in astrocyte-neuron co-cultures, GM1 treatment results in a decrease in extracellular lactate levels, suggesting that the lactate produced by astrocytes is being consumed by the neurons to fuel their mitochondrial oxidative phosphorylation. nih.gov
This intricate interplay highlights a key mechanism through which GM1 exerts its neuroprotective effects: by bolstering the metabolic machinery of astrocytes, which in turn provides essential energetic support to neurons, thereby enhancing their resilience. nih.govcancer.gov
Modulation of Gene Expression in Astrocytes
Ganglioside GM1 also modulates the genetic programming of astrocytes, particularly concerning genes involved in glucose metabolism. nih.govresearchgate.netdntb.gov.ua Studies have demonstrated that GM1 treatment stimulates the expression of several genes in astrocytes that are crucial for regulating glucose metabolism and aerobic glycolysis. nih.govresearchgate.net This genetic modulation underpins the observed functional changes in astrocytic glycolysis and lactate release.
Furthermore, in the context of astrocyte-neuron co-cultures, GM1 has been found to trigger the expression of neuroprotective genes within neurons, an effect that is dependent on the presence of astrocytes. nih.govcancer.gov This indicates that GM1 initiates a signaling cascade in astrocytes that leads to the release of factors that, in turn, promote a neuroprotective gene expression profile in neighboring neurons.
Table 1: Effects of Ganglioside GM1 on Astrocyte Metabolism and Gene Expression
| Parameter | Observation | Implication |
| Glycolysis | Increased glucose uptake and lactate release. nih.govresearchgate.net | Enhanced energy substrate supply for neurons. |
| Glycogen | Mobilization of astrocytic glycogen stores. nih.gov | Availability of a rapid energy source. |
| Neuronal Mitochondria | Enhanced mitochondrial activity in co-culture. nih.govresearchgate.net | Improved neuronal energetic status and resilience. |
| Gene Expression | Upregulation of glucose metabolism genes in astrocytes and neuroprotective genes in neurons (via astrocytes). nih.govcancer.gov | Coordinated cellular response to promote metabolic coupling and neuroprotection. |
Influence on Microglial Function
Microglia, the resident immune cells of the CNS, are central to brain health and disease. Ganglioside GM1 plays a significant role in modulating microglial activities, from the clearance of pathological proteins to the regulation of neuroinflammatory responses.
Mediation of Alpha-Synuclein (B15492655) Internalization into Microglia
The protein alpha-synuclein is a key player in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. nih.govelsevierpure.com Extracellular alpha-synuclein can be internalized by microglia, a process that can be both beneficial for clearance and detrimental if it triggers inflammatory activation. Research has shown that ganglioside GM1 on the surface of microglia acts as a receptor that mediates the internalization of monomeric alpha-synuclein. nih.govelsevierpure.comresearchgate.net This process is dependent on lipid rafts, which are specialized microdomains within the cell membrane. nih.govelsevierpure.com The addition of GM1 has been observed to ameliorate the inhibition of alpha-synuclein internalization in experimental models, suggesting a direct role for GM1 in this uptake mechanism. nih.govelsevierpure.com
Attenuation of Chronic Microglia Activation and Neuroinflammation
Chronic activation of microglia can lead to sustained neuroinflammation, a driving force in progressive neurodegeneration. researchgate.net Exogenous administration of Ganglioside GM1 has been shown to possess potent anti-inflammatory effects on microglia. nih.govnih.gov Studies using both in vitro and in vivo models have demonstrated that GM1 can attenuate the pro-inflammatory activation of microglia. nih.gov This includes a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govmdpi.com
Importantly, GM1's anti-inflammatory effects are observed even when administered to already activated microglia, highlighting its potential to quell ongoing neuroinflammation. nih.gov The mechanism behind this attenuation involves the suppression of key inflammatory signaling pathways. nih.gov Furthermore, the oligosaccharide portion of GM1 has been shown to reduce microglial activation induced by alpha-synuclein fibrils and enhance the clearance of this pathological protein. mdpi.com This dual action of promoting clearance while dampening the inflammatory response underscores the therapeutic potential of modulating microglial function with GM1.
Table 2: Influence of Ganglioside GM1 on Microglial Functions
| Microglial Function | Effect of Ganglioside GM1 | Mechanism/Significance |
| Alpha-Synuclein Internalization | Mediates the uptake of monomeric alpha-synuclein. nih.govelsevierpure.comresearchgate.net | Facilitates clearance of a key pathological protein. |
| Microglial Activation | Attenuates pro-inflammatory activation. nih.gov | Reduces the production of inflammatory mediators. |
| Neuroinflammation | Suppresses the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6). nih.govmdpi.com | Mitigates the detrimental effects of chronic neuroinflammation. |
Impact on Schwann Cell Proliferation
The interaction between Ganglioside GM1, a monosialylated glycosphingolipid found in abundance in the nervous system, and Schwann cells has been a subject of scientific investigation, particularly concerning the regulation of Schwann cell proliferation. nih.govnih.gov Research has demonstrated that exogenous administration of Ganglioside GM1 can significantly influence the division rate of these crucial glial cells of the peripheral nervous system.
Studies conducted on cultured Schwann cells isolated from neonatal rat sciatic nerves have revealed that Ganglioside GM1, as part of a mixture with other gangliosides, exerts an inhibitory effect on their proliferation. nih.gov This inhibitory action was observed to be concentration-dependent, with significant diminishment of the baseline proliferation rate occurring at concentrations ranging from 0.25 to 2 mg/ml. nih.gov
Furthermore, the inhibitory influence of Ganglioside GM1 extends to the mitogenic response of Schwann cells. The proliferation of these cells, when stimulated by axolemmal fragments and derivatives of adenosine (B11128) 3'-5'-monophosphate (cAMP), was also found to be significantly reduced in the presence of gangliosides, including GM1. nih.gov This suggests that Ganglioside GM1 can modulate both the intrinsic and stimulated proliferative pathways of Schwann cells.
In addition to its impact on cell division, treatment with gangliosides, including GM1, has been observed to induce notable morphological changes in Schwann cells. The cells typically adopt an elongated shape characterized by long processes and exhibit an alignment with end-to-end or side-by-side cell adhesion. nih.gov
The underlying mechanism of this inhibitory effect on proliferation does not appear to be mediated by cyclic AMP (cAMP). Investigations have shown that the intracellular levels of cAMP in Schwann cells, both at basal levels and when stimulated by forskolin, remain unaltered by the presence of exogenous gangliosides. nih.gov The sialic acid component of the ganglioside molecule is crucial for this inhibitory activity, as the removal of sialic acid rendered the gangliosides highly toxic to the Schwann cells. nih.gov
These findings indicate that Ganglioside GM1 directly affects Schwann cells, influencing both their rate of proliferation and their physical appearance. This interaction is considered a potential underlying mechanism for the observed facilitation of neuronal regeneration associated with ganglioside administration. nih.gov
Research Findings on Ganglioside GM1 and Schwann Cell Proliferation
| Parameter | Observation | Source |
| Effect on Baseline Proliferation | Significantly diminished the rate of Schwann cell proliferation. | nih.gov |
| Effective Concentration Range | 0.25 to 2 mg/ml (as part of a ganglioside mixture). | nih.gov |
| Effect on Mitogen-Induced Proliferation | Significantly diminished the proliferative response to axolemmal fragments and cAMP derivatives. | nih.gov |
| Morphological Changes | Induced an elongated shape with long processes and altered cell adhesion (end-to-end or side-by-side alignment). | nih.gov |
| Role of Sialic Acid | Necessary for the inhibitory effect; removal resulted in cytotoxicity. | nih.gov |
| Involvement of cAMP | The inhibitory effects were not mediated by changes in intracellular cAMP levels. | nih.gov |
Mechanistic Investigations of Ganglioside Gm1 in Experimental Models of Neurological Conditions
Role in Neurodegenerative Processes: Basic Research Models
Experimental models of neurodegenerative diseases have provided a crucial platform for dissecting the molecular mechanisms through which GM1 exerts its effects. These models often involve genetic manipulations or neurotoxin administration in animals or cell cultures to replicate key aspects of human pathologies.
Investigations in Parkinson's Disease Models (e.g., Alpha-Synucleinopathy Models)
A hallmark of Parkinson's Disease (PD) is the aggregation of alpha-synuclein (B15492655) (α-synuclein) and the progressive loss of dopamine (B1211576) neurons in the substantia nigra. mdpi.com Research in experimental PD models suggests that a deficiency in GM1 may be a significant risk factor. mdpi.com Mouse models with a disrupted B4galnt1 gene, which is essential for GM1 synthesis, exhibit PD-like neuropathologies, including α-synuclein aggregation, depletion of striatal dopamine, and loss of dopamine neurons. mdpi.com
Mechanistically, GM1 has been shown to interact directly with α-synuclein. This binding helps maintain α-synuclein in a non-toxic, alpha-helical conformation, thereby preventing its aggregation. nih.gov In situations of reduced GM1 levels, such as those observed in the substantia nigra of PD models, the propensity for toxic α-synuclein accumulation may increase. nih.gov
Furthermore, GM1 plays a vital role in cellular clearance pathways. Studies have demonstrated that GM1 can facilitate the removal of α-synuclein through autophagy, a critical lysosomal degradation process. mdpi.comnih.gov In models with impaired autophagy, GM1 administration has been found to enhance the expression of autophagic markers and promote the clearance of α-synuclein. nih.gov
GM1 also modulates neuroinflammation. In an α-synuclein overexpression model, GM1 administration reduced microglial activation and suppressed the expression of neuroinflammatory genes. nih.gov Its oligosaccharide moiety, OligoGM1, has been shown to attenuate α-synuclein-induced microglial activation and enhance its clearance in human microglial cell models. mdpi.com
| Parkinson's Disease Model | Key Mechanistic Findings Related to GM1 | References |
| α-Synuclein Overexpression Models (rat) | Protects nigrostriatal dopamine system against degeneration. | nih.gov |
| Neurotoxin Models (e.g., MPTP) | Exerts neuroprotective effects on substantia nigra pars compacta (SNc) dopamine neurons and has beneficial effects on striatal dopamine levels. | nih.gov |
| B4galnt1 Gene Disruption (mouse) | GM1 deficiency leads to parkinsonism, including α-synuclein aggregation and loss of dopamine neurons. | mdpi.com |
| Human Microglial Cell Models (in vitro) | OligoGM1 (the oligosaccharide portion of GM1) reduces α-synuclein-induced microglial activation, enhances α-synuclein clearance, and reduces the release of pro-inflammatory cytokines like IL-6. | mdpi.com |
| General In Vitro/In Vivo Models | Binds to α-synuclein, maintaining it in a non-aggregating conformation; promotes autophagy-dependent removal of α-synuclein; modulates calcium homeostasis and mitochondrial function. | nih.gov |
Studies in Huntington's Disease Models
Huntington's Disease (HD) is a genetic neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene. Studies in various HD mouse models, including the R6/2, Q140, and YAC128 lines, have revealed that brain ganglioside levels are lower than normal. embopress.orgnih.govnih.gov
Administration of GM1 in these models has demonstrated profound disease-modifying effects. embopress.orgnih.gov A key finding is that GM1 treatment leads to a reduction in the levels of toxic soluble and insoluble mutant huntingtin (mHTT), the protein that causes HD. embopress.orgnih.gov This is accompanied by a slowing of neurodegeneration, particularly in the striatum, and a reduction in white matter atrophy in R6/2 mice. embopress.orgnih.gov
At a molecular level, GM1 administration ameliorates a wide range of pathological changes. It helps restore normal levels of crucial neurotransmitters like dopamine, serotonin, glutamate (B1630785), and GABA. embopress.orgnih.gov Furthermore, it modulates the levels of important cellular markers, including DARPP32 (a protein involved in dopamine signaling), the iron-storage protein ferritin, and markers of glial activation such as Iba1 (microglia) and GFAP (astrocytes). embopress.orgnih.gov These molecular and cellular improvements translate to significant functional benefits, including improved motor performance, and amelioration of psychiatric-like and cognitive deficits in HD mice. embopress.orgnih.gov
| Huntington's Disease Model | Key Mechanistic and Pathological Findings with GM1 Administration | References |
| R6/2, Q140, and YAC128 Mice | Decreases levels of toxic soluble and insoluble mutant huntingtin (mHTT). | embopress.orgnih.gov |
| R6/2 Mice | Slows neurodegeneration, white matter atrophy, and body weight loss; improves motor performance. | embopress.orgnih.gov |
| Q140 and YAC128 Mice | Ameliorates psychiatric-like (anxiety, depression) and cognitive dysfunctions. | embopress.orgnih.gov |
| All Tested HD Models | Modulates levels of DARPP32, ferritin, Iba1, and GFAP; restores normal levels of key neurotransmitters (glutamate, GABA, dopamine, serotonin). | embopress.orgnih.gov |
Exploration in Alzheimer's Disease Models (e.g., Amyloid-Beta Pathology)
The role of GM1 in Alzheimer's Disease (AD) is complex, with experimental findings presenting a conflicting picture. AD is characterized by the accumulation of amyloid-beta (Aβ) peptides into plaques. nih.gov
One line of research suggests that GM1 can act as a seed for Aβ aggregation. nih.gov Early studies reported the existence of a specific form of Aβ tightly bound to GM1, termed GAβ. nih.gov This complex was proposed to act as an endogenous seed, accelerating the formation of Aβ fibrils. nih.gov Further studies in APPswe/PS1dE9 (APP/PS1) mouse models of AD showed that peripheral administration of GM1 could exacerbate AD pathology, potentially by promoting Aβ production and aggregation, and possibly by retarding its clearance from the brain. nih.gov
Conversely, other studies provide contradictory evidence, suggesting that GM1 can inhibit the aggregation of Aβ. nih.govrsc.org Research has shown that ganglioside lipids can form a complex with Aβ that inhibits the primary nucleation step, thereby preventing the formation of amyloid fibrils. rsc.org In seeded aggregation experiments, GM1 was found to slow down the aggregation process. acs.org These studies propose that by co-assembling with Aβ peptides, GM1 micelles can interfere with and inhibit the elongation of fibrils. acs.org This discrepancy in findings highlights the multifaceted nature of GM1's interaction with Aβ, which may be dependent on the specific experimental conditions, such as concentration and the local lipid environment.
| Alzheimer's Disease Model | Reported Effect of GM1 on Amyloid-Beta (Aβ) Pathology | Proposed Mechanism | References |
| Human AD Brain Tissue | Aβ is found tightly bound to GM1 (forming "GAβ"). | This novel Aβ species may act as a "seed" for amyloid deposition. | nih.gov |
| APP/PS1 Mouse Model | Exacerbates AD pathogenesis; increases Aβ production and aggregation. | GM1 may bind to Aβ, retarding its clearance from the brain, and promote amyloidogenic processing of APP. | nih.gov |
| In Vitro Aggregation Assays | Inhibits Aβ aggregation. | Forms a complex with Aβ which inhibits the primary nucleation step of fibril formation. | rsc.org |
| In Vitro Fibril Formation Assays | Retards the aggregation process and inhibits fibril elongation. | GM1 micelles co-assemble with Aβ and adsorb onto the fibril surface, interfering with elongation. | acs.org |
Mechanisms in Amyotrophic Lateral Sclerosis (ALS) Models
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Excitotoxicity, caused by excessive glutamate, and the aggregation of proteins like superoxide (B77818) dismutase 1 (SOD1) are key pathological mechanisms. nih.gov
Studies using in vitro models of ALS have shown that GM1 levels are significantly lower in the spinal cord of SOD1 G93A mice, a widely used model of the disease. nih.gov Research has demonstrated that GM1 can protect motor neurons from glutamate-induced excitotoxicity. nih.gov
Importantly, the protective function of GM1 in these models appears to be mediated by its oligosaccharide component (GM1-OS). nih.gov In an in vitro model of ALS using motor neurons from SOD1 G93A mice, GM1-OS was shown to prevent neurodegeneration by acting on several key pathological processes. nih.gov It was found to counteract excitotoxicity, reduce the aggregation of SOD1, prevent the mislocalization of TDP-43 (another protein implicated in ALS), and protect against mitochondrial dysfunction and oxidative stress. nih.gov These findings suggest that the oligosaccharide portion of GM1 is its primary pharmacologically active moiety in this context. nih.gov
Impact on Neural Injury Models (Non-Clinical Focus)
Beyond chronic neurodegenerative conditions, GM1 has been investigated for its potential role in acute neural injury, with a focus on its neuroprotective and regenerative mechanisms.
Experimental Models of Spinal Cord Injury: Mechanistic Insights
In experimental models of spinal cord injury (SCI), gangliosides are thought to exert beneficial effects by preventing secondary cell death (apoptosis), countering excitotoxic damage, and promoting neurogenesis. scireproject.com
Studies using a contusion injury model in BALB/c mice have provided evidence for the therapeutic effects of GM1 on axonal regeneration. elsevier.esnih.govscielo.br In these experiments, mice treated with GM1 showed significantly better functional recovery compared to control groups, as measured by standardized motor function scales (Basso Mouse Scale and Hindlimb Mouse Function Score). elsevier.esnih.govscielo.br While immunohistochemical analysis in one study showed a more significant increase in the number and length of myelinated axons with erythropoietin treatment, the GM1-treated group consistently achieved the highest functional scores, suggesting a potent role in promoting functional neural repair. elsevier.esnih.gov The proposed mechanisms for these effects include neuroprotection and the support of neuronal communication and regeneration. scireproject.com
| Experimental Model | Key Findings | Proposed Mechanisms | References |
| Spinal Cord Contusion Injury (BALB/c Mice) | Improved functional recovery (higher Basso Mouse Scale and Hindlimb Mouse Function Scores) compared to control. | Promotion of axonal regeneration and neuroprotection. | elsevier.esnih.govscielo.br |
| General Neural Injury Models | Prevents cellular apoptosis, elicits anti-excitotoxic activity, and helps initiate neurogenesis. | Modulation of cellular recognition, neuronal communication, and development. | scireproject.com |
In vitro and Animal Models of Ischemic Injury
The neuroprotective potential of the monosialoganglioside GM1 has been extensively investigated in various experimental models that simulate the cellular and physiological damage caused by ischemic events, such as stroke. These studies, spanning both cell-based (in vitro) and whole-animal (in vivo) systems, have been crucial in elucidating the mechanisms through which GM1 exerts its protective effects.
In vitro research has demonstrated that GM1 can directly shield neurons from anoxia-induced death. nih.gov In cultures of granule cells from rat cerebellums exposed to anoxic conditions, pretreatment with GM1 significantly prevented neuronal degeneration. nih.gov This protective effect is believed to be linked to its ability to counteract glutamate neurotoxicity, a key mediator of cell death in brain ischemia. nih.gov The neuroprotective action in these models was associated with the modulation of N-methyl-D-aspartate (NMDA) receptors, as specific antagonists of this receptor mimicked the protective effect of GM1. nih.gov Further in vitro studies suggest that GM1's efficacy stems from its ability to reduce the downstream consequences of excessive excitatory amino acid receptor stimulation. nih.gov
Animal models have corroborated these in vitro findings, providing physiological evidence of GM1's benefits. In a gerbil model of global ischemia, created by the permanent unilateral ligation of the common carotid artery, treatment with GM1 resulted in a remarkable 52% decrease in mortality after 48 hours. ahajournals.orgcapes.gov.br A key finding from this study was the preservation of membrane Na+,K+-ATPase activity in the ischemic brain hemispheres of GM1-treated animals, suggesting that GM1 protects fundamental membrane functions that are otherwise compromised by ischemic injury. ahajournals.orgcapes.gov.br
Studies using the middle cerebral artery occlusion (MCAO) model in rats further support GM1's role in mitigating ischemic brain injury by showing it can reduce infarction size and improve neurobehavioral outcomes, partly by inhibiting autophagy pathways. nih.gov Collectively, these models suggest that GM1's neuroprotective mechanisms in ischemia are multifactorial, involving the attenuation of excitotoxicity, preservation of ion pump function, and modulation of cell death pathways. nih.govahajournals.orgnih.gov
Table 1: Ganglioside GM1 in Experimental Ischemic Injury Models
| Model Type | Specific Model | Insult | Key Findings with GM1 Treatment | Reference |
|---|---|---|---|---|
| In Vitro | Rat Cerebellar Granule Cell Cultures | Anoxia / Rotenone Exposure | Largely prevented anoxia-induced neuronal death; reduced glutamate-induced degeneration. | nih.gov |
| Animal Model | Gerbil (Global Ischemia) | Permanent Unilateral Common Carotid Artery Ligation | Reduced mortality by 52%; prevented the loss of membrane Na+,K+-ATPase activity. | ahajournals.orgcapes.gov.br |
| Animal Model | Rat (Retinal Ischemia) | Elevated Intraocular Pressure (160 mm Hg for 60 mins) | Reduced loss of retinal thickness and neuronal cell density in inner retinal layers. | ahajournals.orgahajournals.org |
| Animal Model | Rat (Focal Cerebral Ischemia) | Middle Cerebral Artery Occlusion (MCAO) | Reduced infarction size and mortality rate; inhibited autophagy markers. | nih.gov |
Basic Research in Other Neurological Dysfunctions
Research into the role of Ganglioside GM1 in epilepsy reveals a dual function, where it is implicated in both the generation and prevention of seizures in experimental settings. nih.govnih.govfamiliasga.com This complex relationship underscores its importance in maintaining neuronal membrane stability and function.
An immunological model of epilepsy has been established by demonstrating that antibodies directed against GM1 can induce seizure activity. nih.govnih.gov When antiserum to brain gangliosides was injected into the brains of rats, it resulted in recurrent epileptiform activity. nih.gov This effect was neutralized if the antiserum was first absorbed with pure GM1, and purified anti-GM1 antibodies themselves were capable of inducing seizures, confirming the role of GM1 as a critical antigen in this model. nih.govmdpi.com
Conversely, the exogenous administration of GM1 has been shown to have a protective, anticonvulsant effect in several chemical-induced seizure models. nih.govfamiliasga.com In a study using glutaric acid (GA), a neurotoxin that accumulates in the inherited disease Glutaric Acidemia Type I, GM1 administration protected rats against GA-induced seizures. familiasga.com The treatment significantly reduced the number and duration of convulsive episodes. familiasga.com This protective effect was strongly correlated with GM1's ability to prevent the inhibition of Na+,K+-ATPase activity caused by the convulsant. familiasga.com In the same study, GM1 also demonstrated protective effects against seizures and Na+,K+-ATPase inhibition induced by pentylenetetrazole (PTZ). familiasga.com
Further evidence of its protective capacity comes from models using kainate (KA) to induce seizures in mice, where GM1 treatment was found to be moderately protective. researchgate.net Additionally, studies on mouse models of epilepsy have observed decreased levels of major gangliosides, including GM1, in the hippocampus, suggesting that a deficiency in endogenous GM1 could contribute to seizure susceptibility. mdpi.com The protective mechanism of GM1 against seizures is thought to be associated with its ability to modulate membrane receptors and ion channels, such as the GluR2-containing AMPA receptors. nih.govmdpi.com
Table 2: Role of Ganglioside GM1 in Experimental Seizure Models
| Role of GM1 | Animal Model | Method/Agent | Key Findings | Reference |
|---|---|---|---|---|
| Induces Seizures | Rat | Intracerebral injection of anti-GM1 antibodies | Anti-GM1 antibodies induce recurrent epileptiform discharges, creating an immunological model of epilepsy. | nih.govnih.gov |
| Prevents Seizures | Rat | Glutaric Acid (GA) or Pentylenetetrazole (PTZ) | GM1 administration reduced the number and duration of seizures; prevented inhibition of Na+,K+-ATPase activity. | familiasga.com |
| Prevents Seizures | Mouse | Kainate (KA) | GM1 treatment was moderately protective against KA-induced seizures. | researchgate.net |
The potential influence of Ganglioside GM1 on affective disorders has been explored in animal models designed to mimic human depression and anxiety. These studies suggest that GM1 may possess antidepressant-like properties, primarily investigated through models of chronic stress.
A key model used in this research is the chronic social defeat stress (CSDS) protocol in mice, which is known to induce behavioral changes analogous to symptoms of depression in humans, such as social avoidance and anhedonia. nih.gov In CSDS-susceptible mice, chronic treatment with GM1 was found to produce robust antidepressant-like effects. nih.govscite.ai The efficacy of GM1 was assessed using standard behavioral paradigms. In the social interaction test, GM1 administration significantly reversed the social avoidance behavior induced by stress, increasing interaction time by over 120% compared to vehicle-treated stressed mice. nih.gov
Another core symptom of depression, anhedonia (the inability to feel pleasure), was measured using the sucrose (B13894) preference test. CSDS-susceptible mice showed a marked decrease in their preference for sucrose, a behavior that was significantly reversed by GM1 treatment, indicating a restoration of hedonic responses. nih.gov The effects of GM1 in these tests were comparable to those of the established antidepressant drug, fluoxetine. nih.gov The underlying mechanism for these antidepressant-like effects is proposed to involve the BDNF (brain-derived neurotrophic factor) signaling cascade. nih.govscite.ai
Further supporting a role for GM1 in modulating psychiatric-like symptoms, research in mouse models of Huntington's disease found that GM1 administration ameliorated such dysfunctions alongside improving motor deficits. nih.gov While not a direct model of depression, these findings in a neurodegenerative disease context suggest a broader potential for GM1 to positively influence brain circuits involved in mood and behavior.
Table 3: Ganglioside GM1 in Animal Models of Depression-Like Behavior
| Animal Model | Behavioral Test | Key Findings with GM1 Treatment | Reference |
|---|---|---|---|
| Mouse (Chronic Social Defeat Stress) | Social Interaction Test | Significantly increased social interaction time in stressed mice, reversing social avoidance. | nih.gov |
| Mouse (Chronic Social Defeat Stress) | Sucrose Preference Test | Reversed the stress-induced reduction in sucrose preference, indicating an antidepressant-like effect. | nih.govscite.ai |
| Mouse (Chronic Social Defeat Stress) | Forced Swim Test & Tail Suspension Test | Prevented the increased immobility time typically induced by chronic stress. | scite.ai |
| Mouse (Huntington's Disease Models) | General Behavioral Assessment | Ameliorated psychiatric-like and cognitive dysfunctions. | nih.gov |
Future Directions and Methodological Considerations in Ganglioside Gm1 Research
Advanced Methodologies for Studying Ganglioside GM1 Interactions
The intricate ways in which ganglioside GM1 interacts with its environment—from the lipid bilayer to partner proteins—demand advanced methodological approaches to fully elucidate its roles. Biophysical techniques and computational simulations are at the forefront of this endeavor, providing insights at an unprecedented level of detail.
Biophysical Approaches
A variety of biophysical techniques are instrumental in characterizing the interactions, structure, location, and dynamics of peptides and proteins when they associate with GM1. nih.gov These methods have revealed that GM1 can induce significant conformational changes in interacting molecules; for instance, peptides that are unstructured in an aqueous solution can adopt an ordered three-dimensional structure upon interacting with GM1-containing micelles. nih.gov Key biophysical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR and Diffusion-Ordered Spectroscopy (DOSY) provide atomic-level information on the structure and dynamics of GM1 and its binding partners. nih.gov
Circular Dichroism (CD) Spectroscopy: CD is used to assess changes in the secondary structure of proteins and peptides upon their interaction with GM1. nih.gov
Fluorescence Spectrometry: This technique allows for the study of the binding and localization of molecules within the membrane environment provided by GM1. nih.gov
| Biophysical Technique | Application in GM1 Research | Key Findings |
|---|---|---|
| Solution NMR & DOSY | Determine 3D structure and dynamics of GM1-peptide complexes. | Reveals how GM1 binding induces ordered structures in otherwise disordered peptides. nih.gov |
| Circular Dichroism (CD) | Analyze secondary structure changes in proteins/peptides. | Confirms conformational shifts upon interaction with GM1-containing membranes. nih.gov |
| Fluorescence Spectrometry | Investigate binding affinity and localization. | Shows stronger peptide/protein interaction with lipid bilayers in the presence of GM1. nih.gov |
Molecular Dynamics (MD) Simulations
MD simulations have become a powerful tool for investigating the behavior of GM1 within the cell membrane at both coarse-grained (CG) and atomistic levels. nih.gov These simulations provide a dynamic view of how GM1 molecules interact with each other, with other lipids, and with membrane proteins.
Recent studies using MD simulations have yielded several key insights:
GM1 Clustering: Simulations show that GM1 molecules tend to form clusters within the membrane. This aggregation is driven by a balance between hydrogen bond interactions and the steric hindrance of their large headgroups. nih.gov As the concentration of GM1 increases, larger clusters form, which leads to reduced membrane fluidity and increased lipid ordering. rsc.org
Protein-GM1 Interactions: Atomistic simulations have detailed how GM1 lipids bind to specific sites on the surface of certain proteins, such as aquaporin (AQP1), while being depleted from others, like WALP23. nih.gov
Membrane Properties: The presence and concentration of GM1 significantly impact the physical properties of the membrane, including its thickness and surface area. rsc.org
Conformational Dynamics: Simulations have been used to investigate the effect of the lipid environment and the length of the ceramide hydrocarbon tails on the conformation and flexibility of the GM1 headgroup. acs.org
These computational approaches offer a valuable framework for interpreting experimental data and for generating new hypotheses about GM1's function in cellular processes like signal transduction and cell adhesion. rsc.org
Exploration of Novel Ganglioside GM1 Analogs and Derivatives in Basic Research
To probe the specific functions of GM1, researchers synthesize novel analogs and derivatives. These modified molecules serve as powerful tools in basic research, allowing for the dissection of molecular interactions and the tracking of GM1 within cellular systems.
The synthesis of GM1 derivatives often involves modifying specific parts of the molecule, such as the fatty acid moiety, the sphingosine (B13886) base, or the oligosaccharide headgroup. nih.govresearchgate.net These modifications can introduce probes for detection or alter the molecule's physicochemical properties to test biological hypotheses.
Examples of GM1 derivatives and their applications include:
Fluorescently Labeled GM1: Derivatives with fluorescent tags, such as ATTO 647N, are used as probes in advanced microscopy techniques like fluorescence correlation spectroscopy. researchgate.net These tools enable the study of the diffusion and dynamics of GM1 analogs in the membranes of living cells, providing insight into the organization of lipid microdomains. researchgate.net
Photoactivatable Derivatives: GM1 molecules containing a photoactivatable group can be used to identify interacting proteins. mdpi.com Upon illumination, the derivative forms a covalent bond with nearby proteins, allowing for their subsequent isolation and identification. nih.gov
Charge-Modified Derivatives: To understand the importance of the negatively charged sialic acid, researchers have created derivatives where this charge is removed, such as the methyl ester (GM1-CH3) or the alcohol reduction product (GM1-OH). nih.gov Studies with these analogs revealed that the negative charge is essential for the in vivo neurotrophic effects of GM1 but not for its in vitro neuritogenic activity, pointing to different mechanisms of action in different biological contexts. nih.gov
Oligosaccharide Moiety (OligoGM1): The isolated oligosaccharide portion of GM1 is being studied for its own biological activities. mdpi.com Research suggests that OligoGM1 can modulate microglial activation and may have anti-inflammatory effects, separate from the full ganglioside structure. mdpi.com
Blood-Brain Barrier Permeable Analogs: Analogs such as LIGA20 have been developed with a greater ability to cross the blood-brain barrier, showing enhanced neuroprotective efficacy in preclinical models of Parkinson's disease. nih.gov
| GM1 Analog/Derivative | Modification | Research Application | Reference |
|---|---|---|---|
| Fluorescent GM1 | Attachment of a fluorescent dye (e.g., ATTO 647N). | Tracking GM1 diffusion and localization in live cell membranes. | researchgate.net |
| GM1-methyl ester (GM1-CH3) | Esterification of the sialic acid carboxyl group. | Investigating the role of negative charge in GM1's biological activity. | nih.gov |
| LIGA20 | Chemical modification for improved pharmacokinetics. | Studying neuroprotection with enhanced blood-brain barrier penetration. | nih.gov |
| OligoGM1 | Isolation of the hydrophilic oligosaccharide headgroup. | Assessing the specific roles of the carbohydrate moiety in inflammation and neuroprotection. | mdpi.com |
Development of Biomarkers for Ganglioside GM1 Levels in Preclinical Models
The development of reliable biomarkers is critical for understanding the pathogenesis of diseases involving GM1, such as GM1 gangliosidosis, and for evaluating the efficacy of potential therapies in preclinical models. nih.gov GM1 gangliosidosis is a lysosomal storage disease caused by a deficiency in the β-galactosidase enzyme, leading to the toxic accumulation of GM1, particularly in the central nervous system (CNS). nih.gov
Research in various animal models, including mice, cats, and dogs with GM1 gangliosidosis, has focused on identifying and validating biomarkers that reflect disease progression and therapeutic response. nih.govfrontiersin.org
Key biomarkers and findings from preclinical studies include:
GM1 Ganglioside Levels: The most direct biomarker is the measurement of the accumulating substrate itself. nih.gov Elevated concentrations of GM1 in cerebrospinal fluid (CSF) and plasma are hallmarks of the disease in animal models. nih.gov For example, in a GM1 dog model, CSF GM1 concentrations increased in an age-proportional manner, rising from a 9-fold increase at 5 months to a 51-fold increase at 12 months compared to normal dogs. nih.gov These levels are used as a primary pharmacodynamic biomarker in preclinical therapeutic trials, including those for gene therapy, where a reduction in CSF GM1 indicates a positive treatment effect. frontiersin.orgpassagebio.com
Lyso-GM1: This is a derivative of GM1 that also accumulates in disease states. Plasma lyso-GM1 has been shown to have a strong negative correlation with age in patient samples and is elevated in mouse models of the disease. nih.gov
Other Metabolites and Proteins: Researchers are exploring additional biomarkers to provide a more comprehensive picture of disease pathology. In a GM1 dog model, CSF lactate (B86563) dehydrogenase (LDH) concentrations were significantly elevated, suggesting it could be a marker for neurodegeneration. nih.gov Unbiased metabolomics strategies using 1H NMR are also being employed to identify novel biomarkers in plasma for classifying disease states. nih.gov
These preclinical biomarker studies are essential for translating potential therapies to the clinic, providing the necessary tools to monitor treatment response and disease progression. nih.gov
| Biomarker | Sample Type | Preclinical Model | Key Finding |
|---|---|---|---|
| GM1 Ganglioside | CSF, Plasma | Dog, Mouse, Cat Models of GM1 Gangliosidosis | Directly reflects substrate accumulation; levels decrease in response to effective therapies. nih.govpassagebio.com |
| Lyso-GM1 | Plasma, CSF | Mouse Model of GM1 Gangliosidosis | Elevated in affected models; correlates with disease state. nih.gov |
| Lactate Dehydrogenase (LDH) | CSF | Dog Model of GM1 Gangliosidosis | Elevated levels suggest it may be a useful marker for ongoing neurodegeneration. nih.gov |
Q & A
Q. What are the critical structural features of Ganglioside GM1 (ammonium salt, bovine) that determine its receptor-binding specificity?
Ganglioside GM1's oligosaccharide headgroup, which includes a terminal galactose and sialic acid residue, is essential for binding to receptors such as TrkA, GDNF complexes, and bacterial toxins like cholera toxin . The ammonium salt form enhances solubility in aqueous buffers compared to sodium salts, which is critical for in vitro assays. The stearoyl (C18:0) fatty acid chain in bovine-derived GM1 stabilizes lipid raft integration, influencing calcium influx and neuronal differentiation .
Q. How does the ammonium salt formulation impact GM1's experimental applications in neuronal studies?
The ammonium salt counterion improves solubility in polar solvents (e.g., methanol:chloroform:water mixtures) and reduces aggregation in aqueous systems, facilitating consistent delivery in cell culture or in vivo models . For lipid raft studies, GM1 must be dissolved in solvents purged with inert gases (e.g., nitrogen) to prevent oxidation, followed by sonication to form micelles .
Q. What standardized protocols ensure GM1 stability during storage and handling?
Lyophilized GM1 (ammonium salt) should be stored at -20°C in airtight containers to prevent hydrolysis. Reconstituted solutions in chloroform:methanol:water (2:1:0.1) are stable for ≤24 hours at 4°C. Long-term storage (>1 year) requires aliquoting at -80°C to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can researchers address contradictory findings on GM1's role in calcium signaling across neuronal models?
Discrepancies may arise from variations in lipid raft composition or cell-type-specific receptor expression. For example, GM1 enhances calcium influx in PC12 cells via TrkA activation but may inhibit voltage-gated channels in primary neurons. To resolve this:
Q. What strategies mitigate batch-to-batch variability in bovine-derived GM1 for preclinical studies?
- Source Verification : Ensure GM1 is extracted from bovine brain tissue (not synthetic) and confirm fatty acid composition via mass spectrometry .
- Purity Assessment : Use thin-layer chromatography (TLC) to verify ≥98% purity and exclude contaminants like GD1a or GM2 .
- Functional Testing : Standardize bioactivity using cholera toxin B subunit binding assays or TrkA activation tests in SH-SY5Y cells .
Q. What methodological considerations are critical for GM1 delivery in neurodegenerative disease models?
- In Vivo Administration : Use intraventricular osmotic pumps for continuous GM1 infusion in rodents, ensuring doses ≤5 mg/kg to avoid off-target immune responses .
- Formulation : For blood-brain barrier penetration, encapsulate GM1 in liposomes with phosphatidylserine or use intranasal delivery .
- Outcome Metrics : Combine motor tests (rotarod, open field) with biochemical assays (GM1 levels via LC-MS/MS) to correlate functional recovery with target engagement .
Q. How does GM1's interaction with bacterial toxins inform its role in gut epithelial studies?
GM1 binds cholera toxin B subunit via its galactose-N-acetylgalactosamine motif, enabling toxin internalization. To study this:
- Differentiate GM1's toxin-binding vs. signaling roles using mutant GM1 lacking the sialic acid residue .
- Apply GM1-enriched liposomes to Caco-2 monolayers and measure cAMP levels post-toxin exposure .
Methodological Troubleshooting
Q. Why do GM1-treated neuronal cultures show inconsistent differentiation outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
